Dermaseptin-S7
Description
Dermaseptin-S7 is a cationic antimicrobial peptide (AMP) derived from the skin secretions of Phyllomedusinae frogs. It belongs to the dermaseptin family, characterized by α-helical secondary structures, amphipathic properties, and broad-spectrum antimicrobial activity. Key features of this compound include:
- Structural Properties: A net charge of +3, α-helical content of 23.5–27.9% (calculated from circular dichroism spectra), and a length of 27–34 amino acids .
- Biological Activity: Exhibits potent antimicrobial effects against Gram-negative bacteria, fungi, and certain cancer cell lines (e.g., IC50 of 4.85 µM against HMEC-1 endothelial cells) .
- Mechanism of Action: Disrupts microbial membranes via electrostatic interactions with negatively charged phospholipids, leading to pore formation and cell lysis .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLWKSLLKNVGKAAGKAALNAVTDMVNQ |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Physicochemical Properties
The table below compares Dermaseptin-S7 with orthologous and engineered analogues:
Key Observations :
Antimicrobial and Cytotoxic Profiles
Table 1: Cytotoxicity (IC50, µM) Across Cell Lines
| Cell Line | This compound | Dermaseptin-B2 | TAT-DRS | Dermaseptin-SS1 |
|---|---|---|---|---|
| HMEC-1 | 4.85 | 36.35 | >100 | 9.94 |
| PC-3 (prostate) | 11.8 | 6.75 | 3.17 | 6.43 |
| MCF-7 (breast) | 0.69 | >100 | NA | 2.36 |
Findings :
Mechanistic Divergences
- Membrane Interaction : this compound and S1 adopt surface-bound helical conformations, while B2 penetrates deeper into lipid bilayers due to higher hydrophobicity .
- C-Terminal Modifications : Truncation of the C-terminal in orthologues (e.g., S vs. B) alters membrane disruption efficacy. S7’s intermediate hydrophobicity optimizes pore formation without excessive hemolysis .
- Engineered Analogues : Fusion with cell-penetrating motifs (e.g., TAT) enhances intracellular targeting, broadening applications against drug-resistant pathogens .
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